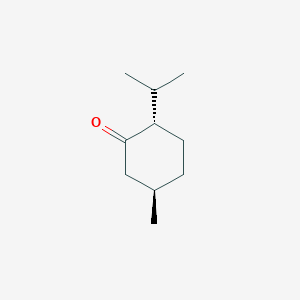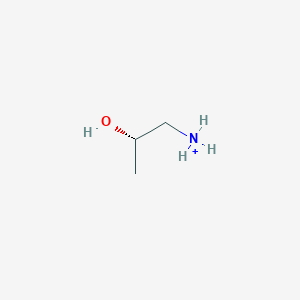
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid
説明
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid, commonly known as HOC, is a naturally occurring compound that has drawn significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. HOC is a chiral molecule, which means that it exists in two mirror-image forms, known as enantiomers. In
科学的研究の応用
Synthesis and Evaluation in Antiviral Research
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid and its analogues have been explored for their potential antiviral properties. For instance, the synthesis of tetrazole oxathiolane nucleoside analogues and their evaluation as HIV-1 antiviral agents were investigated by Faury et al. (1992), indicating a focus on developing new therapeutic agents against HIV (Faury, Camplo, Charvet, Chermann, & Kraus, 1992).
Role in Nucleoside Chemistry
The compound also plays a role in the field of nucleoside chemistry. Kraus and Attardo (1993) reported the synthesis of optically active 1,3-oxathiolanes, which are important intermediates in nucleoside chemistry (Kraus & Attardo, 1993).
Development of Antiviral and Anti-neoplastic Agents
1,3-Dioxolane and 1,3-oxathiolane nucleoside analogs have been researched for their roles in anti-viral and anti-neoplastic chemotherapy. Bera et al. (2004) synthesized various 1,3-dioxolane nucleoside analogs to investigate their efficacy against viruses like HCV and HIV (Bera, Malik, Bhat, Carroll, Hrin, Maccoss, McMasters, Miller, Moyer, Olsen, Schleif, Tomassini, & Eldrup, 2004).
Investigating Chemical Properties and Reactions
Research has also been conducted on the peculiar reaction behavior of 1,3-oxathiolan-5-one towards various reagents. Hamama et al. (2017) studied its reactivity and evaluated synthesized compounds for antioxidant and cytotoxicity against hepatocellular carcinoma cell lines (Hamama, Ibrahim, Ghaith, & Zoorob, 2017).
Exploration in Organic Chemistry
The compound has also found applications in organic chemistry. For example, Ogawa et al. (1985) synthesized novel 1,3-oxathiolan-5-one derivatives, exploring their chemical properties and potential applications (Ogawa, Yamada, Terada, Yamazaki, & Honna, 1985).
作用機序
Target of Action
The primary target of (2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid is the enzyme Carbapenam-3-carboxylate synthase . This enzyme is found in the bacterium Erwinia carotovora and plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .
Mode of Action
It is known that the compound interacts with this enzyme, possibly influencing its ability to synthesize carbapenam-3-carboxylate .
Biochemical Pathways
The biochemical pathway affected by this compound is the biosynthesis of carbapenam-3-carboxylate . This pathway is crucial for the production of carbapenem antibiotics, which are used to treat a wide range of bacterial infections .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability .
Result of Action
Its interaction with carbapenam-3-carboxylate synthase suggests that it may influence the production of carbapenem antibiotics .
生化学分析
Biochemical Properties
(2S,5S)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, including alcohol dehydrogenases and oxidoreductases, which facilitate its conversion into other biologically active compounds. These interactions are typically characterized by the formation of enzyme-substrate complexes, where the compound binds to the active site of the enzyme, leading to catalysis. The specific stereochemistry of this compound is essential for its recognition and binding by these enzymes .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modulating the activity of key signaling molecules and receptors. This compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions often result in downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in vitro or in vivo can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and transferases, which facilitate its conversion into other metabolites. These metabolic pathways are essential for the compound’s biological activity and its role in cellular processes. The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound within cells can impact its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound may be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. This localization can influence the compound’s activity and its interactions with other biomolecules. For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular metabolism .
特性
IUPAC Name |
(2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-2-1-9-4(8-2)3(6)7/h2,4-5H,1H2,(H,6,7)/t2-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWHAEXKCMFUMV-OKKQSCSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@@H](S1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301188983 | |
| Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147027-04-1 | |
| Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147027-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, (2R,5R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301188983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A mixture of: trans-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid; cis-(2R)-5-acetoxy-1,3-oxathiolane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A mixture of | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2,6-Dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B42980.png)
![6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfanyl]-1H-benzimidazole](/img/structure/B42982.png)








